2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one
Description
The exact mass of the compound this compound is 161.058911855 g/mol and the complexity rating of the compound is 237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3H-pyrido[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5-10-6-3-2-4-9-7(6)8(12)11-5/h2-4H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFCDDAIXWHFDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344198 | |
| Record name | Pyrido[3,2-d]pyrimidin-4(3H)-one, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3303-26-2 | |
| Record name | Pyrido[3,2-d]pyrimidin-4(3H)-one, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Electrophilic Substitution Reactions on the Pyridine and Pyrimidine Moieties
The electron-deficient nature of the pyridine (B92270) and pyrimidine (B1678525) rings generally makes electrophilic aromatic substitution challenging. However, the reactivity can be modulated by the existing substituents and reaction conditions.
The pyrimidine ring in pyrido[2,3-d]pyrimidines can undergo electrophilic attack at the 5-position, particularly when activated by electron-donating groups at the 2 and 4-positions. jocpr.com While specific studies on 2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one are limited, related pyrimidine systems offer insights. For instance, the nitration of 2-methylpyrimidine-4,6-dione has been studied, leading to the formation of 2-methyl-5-nitropyrimidine-4,6-dione. bibliotekanauki.pl This suggests that the position equivalent to C5 in the pyrimidine ring of the target molecule could be susceptible to electrophilic attack under suitable conditions.
Halogenation of related 4H-pyrido[1,2-a]pyrimidin-4-ones has been achieved at the 3-position using N-halosuccinimides, indicating a potential site for electrophilic attack on the pyrimidine ring. clockss.org
Nucleophilic Addition and Substitution Reactions
The presence of the pyrimidinone ring and potential leaving groups makes the 2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one core susceptible to nucleophilic attack.
Studies on 2,4-dichloropyrido[3,2-d]pyrimidine (B1314816) have shown that the C4 position is more reactive towards nucleophiles than the C2 position. uni.lu This suggests that conversion of the 4-oxo group in this compound to a leaving group, such as a chloro group, would render the C4 position a prime site for nucleophilic substitution. A variety of N- and S-nucleophiles have been successfully introduced at this position in related systems. uni.lu For instance, the reaction of 2,4-dichloropyrido[3,2-d]pyrimidine with amines leads to selective substitution at the C4 position. uni.lu
Furthermore, the pyrimidinone ring itself can be targeted by nucleophiles. For example, 2-hydrazinopyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized through the nucleophilic attack of hydrazine (B178648) hydrate (B1144303) on 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives. nih.gov
Derivatization at Nitrogen and Carbon Centers
The nitrogen atoms within the pyrido[3,2-d]pyrimidine (B1256433) core and the methyl group at the C2 position offer opportunities for further derivatization.
N-Alkylation and N-Acylation: The nitrogen atoms in the ring system, particularly the N3-H of the pyrimidinone and the pyridine (B92270) nitrogen, can be functionalized through alkylation and acylation reactions. For instance, N-alkylation of related pyrido[2,3-d]pyrimidine-4,7-diones has been achieved. mdpi.com The synthesis of various 3-substituted pyrido[2,3-d]pyrimidin-4(3H)-one derivatives has been reported, highlighting the feasibility of derivatization at the N3 position. nih.gov
C-H Functionalization: Modern synthetic methods, such as direct C-H functionalization, offer a powerful tool for introducing substituents onto the heterocyclic core. researchgate.net While specific examples on 2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one are not extensively documented, the principles of C-H activation on pyridine and pyrimidine (B1678525) rings suggest that positions on both the pyridine and pyrimidine moieties could be targeted for functionalization, providing a more atom-economical approach to novel derivatives. researchgate.net
Ring Opening and Rearrangement Reactions
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
One-Dimensional NMR (¹H, ¹³C)
For this compound, a ¹H NMR spectrum would be expected to show distinct signals for the methyl group protons and the three aromatic protons on the pyridine (B92270) ring, in addition to a signal for the N-H proton of the pyrimidinone ring. The chemical shift (δ), integration, and splitting pattern (multiplicity) of each signal would provide information about the electronic environment and connectivity of the protons. uci.edu
A ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. The expected spectrum would show eight distinct carbon signals: one for the methyl group, five for the aromatic carbons of the fused ring system, and two for the pyrimidinone carbons (one C=O and one C=N). While specific experimental data is unavailable, related structures like pyrido[1,2-a]pyrimidin-4-one derivatives have been characterized using this method. researchgate.net
Interactive Data Table: Expected ¹H and ¹³C NMR Signals This table illustrates the types of signals one would anticipate for the compound, not actual experimental data.
| Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |
| -CH₃ | ~2.5 | ~20-25 | Methyl group attached to the pyrimidine ring. |
| Pyridine-H | ~7.0 - 8.5 | ~115 - 150 | Three distinct signals expected for the pyridine ring protons. |
| Pyrimidine-NH | Broad, variable | N/A | Position depends on solvent and concentration. |
| Pyrimidine-C=O | N/A | ~160-170 | Carbonyl carbon of the pyrimidinone ring. |
| Pyrimidine-C=N | N/A | ~150-160 | Carbon involved in the imine-like bond. |
| Aromatic C-H | N/A | ~115 - 140 | Carbons in the pyridine ring bonded to hydrogen. |
| Aromatic C-q | N/A | Variable | Quaternary carbons at the ring fusion. |
Two-Dimensional NMR (e.g., COSY, HMQC, HMBC)
Although no 2D NMR data has been found for this specific compound, these techniques would be essential for unambiguous assignment.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) correlations, confirming which protons are on adjacent carbons by showing cross-peaks between them.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the entire molecular skeleton, including the placement of the methyl group and the fusion of the two rings.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wikipedia.org For this compound, the IR spectrum would be expected to show characteristic absorption bands. Key expected peaks include a strong C=O stretching vibration for the ketone group in the pyrimidinone ring (typically around 1670-1715 cm⁻¹), N-H stretching (around 3200-3500 cm⁻¹), C-H stretching from the methyl and aromatic groups (around 2850-3100 cm⁻¹), and C=C/C=N bond stretching in the aromatic rings (around 1400-1600 cm⁻¹). vscht.czuobabylon.edu.iq
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3500 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak |
| C=O Stretch (Amide/Lactam) | 1670 - 1715 | Strong |
| C=C / C=N Stretch | 1400 - 1600 | Medium-Strong (multiple bands) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through fragmentation patterns. neu.edu.tr The technique ionizes the molecule and separates the ions based on their mass-to-charge (m/z) ratio. msu.edu For this compound (molecular formula C₈H₇N₃O), the exact mass is 161.0589 g/mol . A high-resolution mass spectrum would confirm this elemental composition. The mass spectrum would show a molecular ion peak (M⁺) at m/z = 161. Fragmentation would likely involve the loss of small, stable molecules like CO or HCN, providing further structural evidence. While predicted mass spectral data for the related [2,3-d] isomer is available, experimental data for the [3,2-d] isomer is not present in the searched literature. uni.lu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
UV-Vis spectroscopy measures the electronic transitions within a molecule. The fused aromatic system of this compound contains conjugated π-bonds, which would lead to characteristic absorptions in the UV-Vis range (typically 200-400 nm). The resulting spectrum, showing the wavelengths of maximum absorbance (λmax), is useful for confirming the presence of the conjugated system. No specific UV-Vis data for this compound was found.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information about the planarity of the ring system and intermolecular interactions (like hydrogen bonding) in the crystal lattice. acs.org Currently, there are no published crystal structures for this specific compound in the searched databases.
Computational Chemistry and Theoretical Studies of Pyrido 3,2 D Pyrimidin 4 3h One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one, DFT calculations, often employing a basis set such as B3LYP/6-311G++(d,p), can be utilized to determine its optimized molecular geometry. irjweb.com This process ensures that the calculated structure corresponds to a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis.
These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. Furthermore, DFT allows for the calculation of various electronic properties that are key to understanding the molecule's reactivity. Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be derived from the energies of the frontier molecular orbitals. irjweb.com The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map, which highlights the electrophilic and nucleophilic sites within the molecule. In a typical MEP map, red regions indicate areas of high electron density (electronegative), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (electropositive), which are prone to nucleophilic attack. rjb.ro
Table 1: Calculated Geometric and Electronic Parameters for a Representative Pyrido[3,2-d]pyrimidine (B1256433) Scaffold (Illustrative Data)
| Parameter | Calculated Value (Illustrative) |
| Total Energy (Hartree) | -685.1234 |
| Dipole Moment (Debye) | 3.45 |
| Ionization Potential (eV) | 7.89 |
| Electron Affinity (eV) | 1.23 |
| Electronegativity (χ) | 4.56 |
| Chemical Hardness (η) | 3.33 |
| Chemical Softness (S) | 0.15 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the interactions of the molecule with other chemical species. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests a molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. rjb.ro For this compound, the analysis of the spatial distribution of the HOMO and LUMO can reveal the likely sites for electrophilic and nucleophilic attack, respectively. For instance, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO tends to be situated on the electron-deficient regions.
Table 2: Frontier Molecular Orbital Energies for a Representative Pyrido[3,2-d]pyrimidine Scaffold (Illustrative Data)
| Molecular Orbital | Energy (eV) (Illustrative) |
| E(HOMO) | -6.78 |
| E(LUMO) | -1.23 |
| Energy Gap (ΔE) | 5.55 |
Molecular Dynamics (MD) Simulations for Conformational Analysis
While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations can be employed to study the conformational landscape of this compound and its interactions with its environment, such as a solvent or a biological macromolecule. mdpi.com By simulating the atomic motions over time, MD can reveal the preferred conformations of the molecule, the flexibility of its structure, and the stability of any intermolecular interactions, such as hydrogen bonds. mdpi.com This information is particularly valuable in drug design, where understanding the dynamic behavior of a ligand within a protein's binding site is crucial.
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical methods, including DFT, are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these methods can be used to map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, most importantly, the transition states. rjb.ro The energy barrier of the reaction, which is the energy difference between the reactants and the transition state, determines the reaction rate. By calculating the geometry and energy of the transition state, researchers can gain a detailed understanding of the reaction pathway and the factors that influence it.
Quantitative Structure-Activity Relationship (QSAR) Modeling Principles for Molecular Interaction Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a compound with its biological activity. irjweb.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
For this compound and its analogues, QSAR studies would involve several key steps:
Data Set Compilation: A series of structurally related pyridopyrimidine derivatives with experimentally determined biological activities would be collected.
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would be calculated for each compound in the series.
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to develop a mathematical model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.
A validated QSAR model can then be used to predict the biological activity of new, untested compounds, thereby guiding the design and synthesis of more potent analogues. Molecular docking studies can complement QSAR by providing a visual and energetic representation of how the molecule might bind to a specific biological target, such as an enzyme or receptor. irjweb.com
Molecular Interaction Studies and Biological Target Identification
Enzyme Inhibition Mechanisms and Kinase Target Identification
There is a lack of specific studies in the available scientific literature that detail the enzyme inhibition mechanisms of 2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one against the specified kinase targets, including Tyrosine Kinases, Dihydrofolate Reductase (DHFR), ERK2, PI3K, CDK4/6, KDM4, KDM5, and Mps1/TTK. While the broader class of pyrido[3,2-d]pyrimidines has been investigated as inhibitors of PI3K and DHFR, no specific inhibitory concentration (IC₅₀) values or detailed mechanistic data for this compound have been reported. nih.gov
Receptor Binding Affinity and Selectivity Studies
Information regarding the receptor binding affinity and selectivity of this compound is not available in the public scientific domain.
Protein-Ligand Interaction Analysis
No molecular docking simulations or binding site characterization studies have been published that specifically focus on the interaction between this compound and any protein targets.
Cellular Pathway Modulation at a Molecular Level
There are no in vitro cellular assays reported in the literature that specifically investigate the modulation of cellular pathways by this compound.
Mechanism-Based Studies of Molecular Activity
Specific mechanism-based studies to elucidate the molecular activity of this compound have not been reported.
Structure Activity Relationship Sar Development and Lead Optimization Principles
Systematic Structural Modifications of the Pyrido[3,2-d]pyrimidin-4(3H)-one Scaffold
The pyrido[3,2-d]pyrimidin-4(3H)-one core is a versatile scaffold that allows for systematic structural modifications at several key positions, primarily C2, C4, C6, and C7, to explore and optimize biological activity. The synthesis of this heterocyclic system often begins with a substituted 3-aminopicolinic acid, which is reacted with urea (B33335) to form a 2,4-dihydroxypyrido[3,2-d]pyrimidine. This intermediate can then be converted to a 2,4-dichloro derivative, providing a reactive handle for subsequent nucleophilic substitutions. google.com
Modifications at the C2 position are crucial for modulating potency and selectivity. While the parent 2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one itself is a fundamental starting point, extensive research has focused on replacing the methyl group with a variety of other substituents. These include larger alkyl groups, aryl moieties, and amino groups, each influencing the compound's interaction with its biological target. For instance, in the context of kinase inhibition, the introduction of an amino group at C2 can establish critical hydrogen bonds within the ATP-binding site. capes.gov.br
The C4 position is another key site for modification. The carbonyl group of the pyrimidinone ring can be converted to a chloro group, which can then be substituted with various nucleophiles, such as amines. nih.gov This has been a common strategy to introduce diversity and modulate the physicochemical properties of the compounds. For example, the introduction of a morpholine (B109124) group at C4 has been explored in the development of PI3K/mTOR inhibitors. nih.gov
The pyridine (B92270) ring (positions C6 and C7) also offers opportunities for structural diversification. Substituents at these positions can influence the electronic properties of the entire ring system and provide additional points of interaction with the target protein. In the development of dihydrofolate reductase (DHFR) inhibitors, 6-substituted pyrido[3,2-d]pyrimidines have been synthesized to enhance potency and selectivity. mdpi.com
Impact of Substituent Effects on Molecular Interaction and Activity Profiles
The nature of the substituents on the pyrido[3,2-d]pyrimidin-4(3H)-one scaffold has a profound impact on the resulting molecule's biological activity. The electronic and steric properties of these substituents dictate the strength and type of interactions with the target protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
At the C2 position , the seemingly simple 2-methyl group of the title compound provides a small, lipophilic substituent. However, replacing this methyl group with more complex functionalities can dramatically alter the activity profile. For instance, the introduction of a 3-hydroxyphenyl group at C2 has been shown to be a key feature for potent PI3K/mTOR inhibition. nih.gov This is because the hydroxyl group can act as a hydrogen bond donor, forming a crucial interaction with the hinge region of the kinase. In contrast, a methyl group in the same position would only offer weaker, non-polar interactions.
At the C7 position , the introduction of different substituents has been shown to modulate selectivity between different kinases. For example, in a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, a chlorine or methyl group at C7 resulted in compounds that were slightly more active than the unsubstituted analog. nih.gov Conversely, a hydroxymethyl group at this position led to a significant decrease in inhibitory activity, suggesting that a hydrogen bond donor/acceptor at this position is not well-tolerated. nih.gov This highlights the sensitivity of the C7 position to substituent changes and its importance in fine-tuning the selectivity profile.
The following table summarizes the impact of various substituents on the PI3Kα inhibitory activity of a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, where the C2 position is occupied by a 3-hydroxyphenyl group and the C4 position by a morpholine group.
| Compound | C7-Substituent | PI3Kα IC50 (nM) |
|---|---|---|
| 1 | H | 19 |
| 5 | Cl | 14 |
| 6 | CH3 | 16 |
| 15 | CH2OH | 578 |
Conformational Analysis and Stereochemical Considerations in SAR
The three-dimensional structure of the pyrido[3,2-d]pyrimidin-4(3H)-one scaffold and its substituents is a critical determinant of biological activity. Conformational analysis helps in understanding the preferred spatial arrangement of the molecule, which in turn dictates how it fits into the binding site of a target protein.
Stereochemistry plays a crucial role when chiral centers are introduced into the molecule. A notable example is the development of Seletalisib, a selective PI3Kδ inhibitor. mdpi.comencyclopedia.pub This compound features a chiral (1R)-2,2,2-trifluoro-1-((pyrido[3,2-d]pyrimidin-4-yl)amino)ethyl] side chain. mdpi.comencyclopedia.pub The specific (R)-configuration is essential for its potent and selective activity, as the (S)-enantiomer would likely have a different and less favorable binding mode. This underscores the importance of controlling stereochemistry during synthesis and evaluating the activity of individual enantiomers.
Computational Approaches in SAR Analysis (e.g., Ligand-Based and Structure-Based Design Principles)
Computational methods are indispensable tools in modern drug discovery and have been extensively applied to the SAR analysis of pyrido[3,2-d]pyrimidin-4(3H)-one derivatives. These approaches can be broadly categorized into ligand-based and structure-based design.
Ligand-based design is employed when the three-dimensional structure of the target protein is unknown. Quantitative Structure-Activity Relationship (QSAR) studies are a common ligand-based method. nih.gov In a QSAR study, the biological activities of a series of compounds are correlated with their physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters). This can help in identifying the key molecular features that are important for activity and in predicting the activity of new, unsynthesized compounds.
Design Strategies for Enhancing Molecular Selectivity and Potency
The development of potent and selective inhibitors is a primary goal in drug design. For the pyrido[3,2-d]pyrimidin-4(3H)-one scaffold, several strategies have been employed to achieve this.
Exploiting unique features of the target's active site: One of the most effective strategies for enhancing selectivity is to design ligands that interact with specific amino acid residues that are unique to the target protein compared to closely related proteins. By targeting these unique residues, it is possible to achieve high selectivity for the desired target, thereby reducing off-target effects.
Modulating physicochemical properties: The potency and selectivity of a compound can also be enhanced by fine-tuning its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. For example, the introduction of polar groups can improve solubility and bioavailability, while the modification of metabolically labile sites can increase the compound's half-life in the body.
Dual-target inhibition: In some cases, it may be desirable to design compounds that inhibit multiple targets simultaneously. This can be an effective strategy for treating complex diseases like cancer, where multiple signaling pathways are often dysregulated. The pyrido[3,2-d]pyrimidine (B1256433) scaffold has been used to develop dual PI3K/mTOR inhibitors, which have shown promising results in preclinical studies. nih.govacs.org The design of such dual inhibitors requires a careful balance of structural features to achieve potent inhibition of both targets.
The following table presents data on the dual PI3Kα and mTOR inhibitory activity of selected 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines.
| Compound | C7-Substituent | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Selectivity Index (mTOR/PI3Kα) |
|---|---|---|---|---|
| 1 | H | 19 | 37 | 1.9 |
| 5 | Cl | 14 | 134 | 9.6 |
| 19 | CH2N3 | 10 | 110 | 11.0 |
| 21 | CH2-triazole | 7 | 84 | 12.0 |
Synthesis and Exploration of Pyrido 3,2 D Pyrimidin 4 3h One Analogues and Derivatives
Library Synthesis and High-Throughput Screening (HTS) Approaches
The generation of compound libraries around a core scaffold is a cornerstone of modern drug discovery, allowing for the systematic exploration of the structure-activity relationship (SAR). For the pyrido[3,2-d]pyrimidine (B1256433) core, library synthesis is geared towards creating a diverse set of analogues by modifying substituents at various positions of the bicyclic ring system.
Researchers have designed and synthesized series of pyrido[3,2-d]pyrimidine derivatives to explore their potential as inhibitors of specific biological targets. nih.govnih.gov A common strategy involves starting with a key intermediate, such as 2,4,7-trichloropyrido[3,2-d]pyrimidine, which allows for sequential and regioselective substitution reactions. nih.gov For instance, a library of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines was synthesized to probe the molecular determinants for inhibiting phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). nih.gov In this library, the C-2 and C-4 positions were kept constant with 3-hydroxyphenyl and morpholine (B109124) groups, respectively, while a variety of substituents were introduced at the C-7 position to assess the impact on kinase activity and selectivity. nih.gov
Once a library of compounds is synthesized, high-throughput screening (HTS) is employed to rapidly assess their biological activity against specific targets. This process involves automated assays that can test thousands of compounds in a short period. For pyrido[3,2-d]pyrimidine libraries, HTS is frequently used to screen for kinase inhibitory activity. For example, a series of derivatives was evaluated for inhibitory activity against the δ isoform of PI3K (PI3Kδ), a promising target for hematologic cancers. nih.gov This screening identified compounds with potent enzymatic and strong antiproliferative activity. nih.gov Similarly, another library of pyrido[3,2-d]pyrimidine derivatives was screened for activity against the ataxia telangiectasia mutated and Rad3-related (ATR) kinase, a key regulator in the DNA damage response. nih.gov
The results from HTS are crucial for identifying initial "hits" and building a preliminary SAR. The data generated helps guide the next cycle of drug design, focusing on analogues with improved potency and selectivity.
Table 1: High-Throughput Screening Data for Selected Pyrido[3,2-d]pyrimidine Analogues against PI3K Isoforms This table contains interactive elements. You can sort and filter the data by clicking on the column headers.
| Compound ID | C7-Substituent | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | mTOR IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|---|---|
| S5 | 4-(Trifluoromethyl)benzyl | N/A | N/A | 2.82 | N/A | N/A | nih.gov |
| Ref-1 | H | 10 | 11 | 2 | 10 | 114 | nih.gov |
| Cpd-1 | Cl | 3 | 4 | 2 | 6 | 18 | nih.gov |
| Cpd-2 | OMe | 10 | 12 | 2 | 11 | 120 | nih.gov |
| Cpd-3 | NH-Bn | 4 | 5 | 1 | 5 | 24 | nih.gov |
| Cpd-4 | NH-Cyclopropyl | 7 | 8 | 2 | 8 | 45 | nih.gov |
N/A: Data not available
Design and Preparation of Bioisosteric Analogues
Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a widely used tactic in medicinal chemistry to enhance potency, selectivity, or metabolic stability. nih.gov In the context of the 2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one scaffold, bioisosteric replacement can be applied to either the pyridine (B92270) or pyrimidine (B1678525) ring, or to its substituents.
A prominent example is the replacement of a benzene ring fused to the pyrimidine core (a quinazoline system) with a bioisosteric thiophene ring, yielding a thieno[3,2-d]pyrimidine scaffold. nih.govresearchgate.net This modification alters the electronic properties and steric profile of the molecule while maintaining key structural features necessary for biological activity. Researchers have synthesized arrays of novel 2-methyl thieno[3,2-d]pyrimidine derivatives, including pyrido-fused variants, as potent bioisosteric analogues of the anticancer agent MPC-6827. nih.govresearchgate.net These compounds were designed by applying a "scaffold hopping" strategy, where the core structure of a known active compound is replaced by a different but functionally similar one. nih.gov
The synthesis of these bioisosteres often involves microwave-assisted chemical processes to improve reaction efficiency and yields. nih.gov The resulting pyrido-thieno[3,2-d]pyrimidine analogues were evaluated for their antiproliferative activity against human colorectal cancer cell lines, with some derivatives exhibiting an inhibitory effect comparable to the parent compound. nih.gov This demonstrates that the bioisosteric replacement was successful in retaining the desired biological activity.
Table 2: Antiproliferative Activity of Bioisosteric Pyrido- and Benzothieno[3,2-d]pyrimidine Analogs This table contains interactive elements. You can sort and filter the data by clicking on the column headers.
| Compound ID | Core Scaffold | Cell Line | Concentration (µM) | Inhibition (%) | Reference |
|---|---|---|---|---|---|
| MPC-6827 | Quinazoline | HT-29 | 5 | 50.1 | nih.gov |
| 4a | Benzothieno[3,2-d]pyrimidine | HT-29 | 5 | 51.2 | nih.gov |
| 4c | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | HT-29 | 5 | 48.7 | nih.gov |
| MPC-6827 | Quinazoline | Caco-2 | 5 | 39.7 | nih.gov |
| 4a | Benzothieno[3,2-d]pyrimidine | Caco-2 | 5 | 41.3 | nih.gov |
| 4c | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | Caco-2 | 5 | 40.2 | nih.gov |
Development of Prodrug Strategies and Molecular Delivery Systems
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through metabolic processes. This strategy is often employed to overcome issues such as poor solubility, low bioavailability, or off-target toxicity. While specific prodrugs for this compound are not extensively documented, strategies developed for closely related pyridopyrimidine isomers illustrate the potential approaches.
A notable example is Tarloxotinib, a hypoxia-activated prodrug based on the pyrido[3,4-d]pyrimidine scaffold. nih.govmdpi.com This molecule was designed as a kinase inhibitor for cancer treatment. nih.gov The prodrug is engineered to release its active metabolite specifically in the hypoxic (low oxygen) environment characteristic of solid tumors. nih.gov This targeted activation aims to concentrate the active drug at the tumor site, thereby increasing efficacy and reducing systemic toxicity. nih.gov The design involves attaching a "trigger" moiety to the active drug, which is cleaved under hypoxic conditions. Such a strategy could theoretically be applied to pyrido[3,2-d]pyrimidine derivatives to enhance their tumor-selective activity.
The synthesis of these complex prodrugs often involves multi-step classical synthetic methodologies. nih.gov The development of such targeted delivery systems is a key area of research for enhancing the therapeutic index of potent kinase inhibitors based on the pyridopyrimidine core.
Advanced Methodological Innovations in Pyrido 3,2 D Pyrimidinone Research
Flow Chemistry and Continuous Processing for Efficient Synthesis
Traditional batch synthesis of complex heterocyclic systems can be hampered by issues related to reaction control, scalability, and safety. Flow chemistry, or continuous processing, offers a transformative solution by conducting chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved purity, and enhanced safety, particularly for highly exothermic or hazardous reactions.
While specific literature on the flow synthesis of 2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one is not extensively detailed, the principles of continuous processing are highly applicable to its known synthetic routes, which often involve multi-step sequences and cyclocondensation reactions. For instance, the cyclocondensation of an appropriately substituted 2-aminonicotinic acid derivative with a reagent like acetic anhydride (B1165640) could be adapted to a flow process. semanticscholar.org
Key advantages of applying flow chemistry to pyrido[3,2-d]pyrimidinone synthesis include:
Enhanced Heat and Mass Transfer: Microreactors offer a high surface-area-to-volume ratio, allowing for rapid heating and cooling, which can minimize the formation of byproducts.
Improved Safety: The small internal volume of flow reactors contains only a minimal amount of reactive material at any given time, significantly reducing the risks associated with unstable intermediates or exothermic events.
Scalability: Scaling up production in a flow system is achieved by running the reactor for longer periods or by "numbering-up" (running multiple reactors in parallel), bypassing the complex and often unpredictable challenges of scaling up batch reactors.
Integration of Steps: Multi-step syntheses can be telescoped into a single continuous sequence, eliminating the need for isolation and purification of intermediates, thereby saving time, solvents, and resources.
One-pot, three-component reactions, which have been used to synthesize related pyrido[2,3-d]pyrimidinone structures, are particularly well-suited for adaptation to flow chemistry. researchgate.netresearchgate.net Such a setup would involve pumping streams of the starting materials—such as a 6-aminopyrimidine, an aldehyde, and a third component—to a mixing point before entering a heated reactor coil to facilitate the cyclization, affording the final product in a continuous fashion.
Automated Synthesis and High-Throughput Experimentation
Automated synthesis platforms, coupled with high-throughput experimentation (HTE), have revolutionized the process of lead discovery and optimization. These systems utilize robotics to perform a large number of chemical reactions in parallel, enabling the rapid generation of compound libraries and the efficient screening of reaction conditions.
For the this compound scaffold, automated synthesis would be instrumental in exploring the chemical space around the core structure. By systematically varying substituents at different positions on the pyridopyrimidinone ring, researchers can quickly generate a library of analogs. For example, starting from a common precursor like a 2,4-dichloropyrido[3,2-d]pyrimidine (B1314816), an automated platform could dispense a wide array of amines or other nucleophiles into a microplate reactor to create a diverse set of derivatives for biological screening. nih.gov
Table 1: High-Throughput Experimentation Workflow for Pyrido[3,2-d]pyrimidinone Analogs
| Step | Description | Technology/Method |
| 1. Precursor Synthesis | A key intermediate, such as a chlorinated pyrido[3,2-d]pyrimidine (B1256433), is synthesized in a larger batch. nih.gov | Standard Batch Chemistry |
| 2. Reagent Plating | A diverse set of building blocks (e.g., various amines, boronic acids) are dispensed into a multi-well plate (e.g., 96-well format). | Liquid Handling Robotics |
| 3. Automated Synthesis | The precursor and necessary catalysts/reagents are added to each well, and the plate is subjected to controlled heating and mixing to drive the reactions in parallel. | Automated Synthesis Platform |
| 4. Work-up & Purification | Reactions are quenched, and products are purified in parallel using techniques like solid-phase extraction (SPE) or mass-directed preparative HPLC. | Parallel Purification Systems |
| 5. Analysis & Screening | The purity and identity of each compound in the library are confirmed (e.g., by LC-MS), and the plate is transferred directly to high-throughput biological screening assays. | LC-MS, Automated Screening Platforms |
This automated approach dramatically accelerates the structure-activity relationship (SAR) cycle. Instead of synthesizing compounds one by one, hundreds of data points can be generated simultaneously, providing rapid feedback on which structural modifications enhance biological activity against a chosen target.
Chemoproteomics and Target Deconvolution Methodologies
Identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery, and chemoproteomics has emerged as a powerful tool for this purpose. nih.gov This methodology uses chemical probes derived from the compound of interest to identify and isolate its binding partners from the entire proteome of a cell or tissue. nih.govresearchgate.net
For a compound like this compound, which belongs to a class known to inhibit protein kinases, chemoproteomics can be used to confirm its intended target and uncover any off-target interactions. mdpi.comnih.gov The process, known as affinity-based protein profiling (ABPP), typically involves synthesizing a probe by attaching a linker and a reactive group or an affinity tag (like biotin) to the parent molecule.
Table 2: General Workflow for Chemoproteomic Target Deconvolution
| Phase | Action | Purpose |
| 1. Probe Synthesis | A derivative of this compound is synthesized with an attached linker and an affinity tag (e.g., biotin). | To create a "bait" molecule that retains the binding properties of the original compound but can be captured. |
| 2. Immobilization | The biotinylated probe is immobilized on a solid support, such as streptavidin-coated beads. | To create an affinity matrix for pulling down interacting proteins. |
| 3. Protein Incubation | The affinity matrix is incubated with a cell lysate, which contains thousands of proteins in their native state. | To allow the immobilized probe to bind to its specific protein targets. researchgate.net |
| 4. Elution & Digestion | After washing away non-specific binders, the captured proteins are eluted from the beads and digested into smaller peptide fragments. | To isolate the target proteins and prepare them for analysis. |
| 5. Mass Spectrometry | The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). | To identify the captured proteins based on their peptide sequences. tum.de |
| 6. Data Analysis | The identified proteins are compared against control experiments to determine the specific targets of the compound. | To generate a list of high-confidence protein targets for further validation. |
Advanced chemoproteomic studies on the related pyrido[2,3-d]pyrimidine (B1209978) scaffold have successfully identified more than 30 human protein kinase targets, demonstrating the power of this approach to build comprehensive target profiles and understand the basis for a compound's selectivity. researchgate.net Applying this to this compound would provide invaluable insights into its mechanism of action and potential polypharmacology.
Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies
Fragment-Based Drug Discovery (FBDD) and scaffold hopping are two powerful strategies in modern medicinal chemistry for identifying novel lead compounds.
Fragment-Based Drug Discovery (FBDD) begins by screening libraries of small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. nih.gov Hits from this screen are then optimized and grown or linked together to produce a more potent, lead-like molecule. The pyrido[3,2-d]pyrimidinone core itself could be identified as a fragment that binds to a kinase ATP pocket, serving as a starting point for elaboration into a more potent inhibitor.
Scaffold hopping is a strategy used to replace the core molecular framework (scaffold) of a known active compound with a different, often structurally novel, scaffold while preserving the essential pharmacophoric features required for biological activity. dtic.mil This is done to discover new intellectual property, improve physicochemical or pharmacokinetic properties, or escape known toxicity issues associated with the original scaffold.
The pyrido[3,2-d]pyrimidinone scaffold itself could be the result of a scaffold hopping campaign. For example, researchers might start with a known kinase inhibitor possessing a different heterocyclic core, such as a pyrazolo[3,4-d]pyrimidine or a thieno[2,3-d]pyrimidine, and computationally or synthetically replace it with the pyridopyrimidinone core to explore new chemical space. nih.govnih.gov
Table 3: Examples of Scaffold Hopping in Related Heterocyclic Systems
| Original Scaffold | Hopped Scaffold | Rationale/Outcome | Reference |
| Thieno[2,3-d]pyrimidine | Furano[2,3-d]pyrimidine | To reduce lipophilicity while retaining potent inhibition of the Notum enzyme. | nih.gov |
| Pyrimidine (B1678525) | Pyrazole | To improve physicochemical properties and CNS penetration for DLK kinase inhibitors. | researchgate.net |
| Known Kinase Inhibitors | Pyrazolo[3,4-d]pyrimidine | To design novel dual c-Met/STAT3 inhibitors with enhanced antitumor activity. | nih.gov |
| Olmutinib (Thieno[3,2-d]pyrimidine) | Pyrido[2,3-d]pyrimidine | To develop new EGFR kinase inhibitors by leveraging a skeleton leap strategy. | nih.gov |
These strategies represent a rational approach to drug design. For this compound, scaffold hopping could be used to modify the core to target different kinase isoforms or to enhance properties like cell permeability or metabolic stability, thereby advancing its potential as a therapeutic agent.
Future Research Directions and Emerging Opportunities for Pyrido 3,2 D Pyrimidin 4 3h One
Unexplored Synthetic Avenues and Methodological Challenges
Future synthetic research should focus on the development of more efficient, robust, and versatile strategies. Key areas for exploration include:
C-H Activation: Utilizing modern C-H activation and functionalization techniques to directly introduce substituents onto the core scaffold, bypassing the need for pre-functionalized starting materials and reducing step counts.
Multicomponent Reactions (MCRs): Designing novel MCRs that can construct the bicyclic core or append complex side chains in a single, atom-economical step.
Photoredox and Electrochemical Catalysis: Employing these mild and sustainable methods to forge key bonds under conditions that tolerate a wider range of functional groups, thus expanding the accessible chemical space.
| Flow Chemistry | Enhanced safety and scalability; precise reaction control. | Initial investment in specialized equipment; re-optimization of batch conditions. |
Addressing these challenges will be crucial for generating diverse libraries of 2-methylpyrido[3,2-d]pyrimidin-4(3H)-one analogues for biological screening.
Deeper Understanding of Molecular Recognition and Binding Dynamics
The biological activity of pyridopyrimidine derivatives is intrinsically linked to their ability to interact with protein targets, most notably protein kinases. mdpi.comnih.gov Studies on related scaffolds have utilized molecular docking to predict binding modes, often highlighting key interactions within the ATP-binding site. nih.govrsc.orgmdpi.com For instance, interactions with gatekeeper residues and the glycine-rich loop are often crucial for potent inhibition. nih.gov
However, static docking models provide an incomplete picture. A deeper understanding requires a move towards more dynamic approaches:
Molecular Dynamics (MD) Simulations: To explore the conformational flexibility of both the ligand and the target protein, predict binding affinities more accurately, and understand the energetic contributions of specific interactions.
Advanced Biophysical Techniques: Employing methods such as X-ray crystallography, Cryo-Electron Microscopy (Cryo-EM), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) to experimentally validate binding modes, determine kinetic parameters like drug-target residence time, and elucidate the thermodynamics of binding.
Structural Water Analysis: Investigating the role of water molecules in the binding pocket, as displacing or coordinating with key water molecules can be a powerful strategy for improving ligand affinity and selectivity.
These advanced studies will enable a more nuanced understanding of structure-activity relationships (SAR) and guide the rational design of next-generation inhibitors with superior potency and selectivity. nih.gov
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery by accelerating timelines and improving the quality of candidate molecules. nih.govnih.gov These computational tools can analyze vast and complex datasets to identify patterns that are not obvious to human researchers. nih.govresearchgate.net For the this compound scaffold, AI and ML offer several exciting opportunities.
Machine learning algorithms are powerful tools for building Quantitative Structure-Activity Relationship (QSAR) models. youtube.com These models learn the relationship between chemical structures and their biological activity, allowing for the rapid prediction of potency for novel, un-synthesized compounds. youtube.com
Table 2: Applications of AI/ML in Pyrido[3,2-d]pyrimidin-4(3H)-one Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Virtual Screening | Using ML models to rapidly screen massive virtual libraries of compounds to identify those most likely to be active against a specific target. nih.gov | Significantly reduces the time and cost of hit identification. |
| De Novo Design | Employing generative models, such as Generative Adversarial Networks (GANs), to design entirely new molecules with optimized properties (e.g., high potency, selectivity, and favorable ADME profiles). nih.gov | Expands access to novel chemical matter beyond existing compound collections. |
| ADME/Tox Prediction | Training deep learning models to predict absorption, distribution, metabolism, excretion (ADME), and toxicity properties early in the design phase. mdpi.com | Reduces late-stage attrition of drug candidates due to poor pharmacokinetic or safety profiles. |
| Target Identification | Analyzing large-scale biological data to identify novel protein targets for which the pyrido[3,2-d]pyrimidine (B1256433) scaffold may be well-suited. nih.gov | Uncovers new therapeutic opportunities for the chemical class. |
By integrating these AI/ML approaches, researchers can navigate the vast chemical space more intelligently, prioritizing the synthesis of compounds with the highest probability of success.
Development of Novel Chemical Tools for Biological Systems
Beyond their potential as therapeutic agents, derivatives of this compound can be developed into sophisticated chemical tools or probes to investigate complex biological systems. A chemical probe is a highly potent and selective small molecule used to study the function of a specific protein in cells or in vivo. acs.org The development of such tools from the pyrido[3,2-d]pyrimidine core could significantly advance our understanding of cellular signaling pathways.
Future efforts should focus on designing and synthesizing:
Affinity-Based Probes: Incorporating a reactive group (e.g., an electrophile) or a photo-activatable moiety (e.g., a diazirine) into the scaffold for covalent labeling of the target protein. This allows for unambiguous target identification and validation.
Fluorescent Probes: Attaching a fluorophore to the core structure to enable visualization of the target protein's localization and dynamics within living cells using advanced microscopy techniques.
Biotinylated Pull-Down Reagents: Appending a biotin (B1667282) tag via a suitable linker to facilitate the isolation of the target protein and its binding partners from cell lysates, helping to map protein interaction networks.
The creation of a toolbox of such reagents would be invaluable for elucidating the precise mechanism of action of this class of compounds and for exploring the broader biological roles of their targets. nih.gov
Addressing Synthetic Complexity and Scalability Challenges for Research Applications
A significant bottleneck in the preclinical development of promising compounds is the challenge of producing sufficient quantities of material for extensive testing, including in vivo efficacy studies. Multi-step syntheses common for complex heterocycles are often difficult to scale up due to accumulating yield losses, costly reagents, and purification challenges like column chromatography. nih.govacs.org
To unlock the full research potential of the this compound scaffold, future work must address these issues by:
Process Chemistry Optimization: Re-evaluating initial synthetic routes with a focus on scalability. This includes replacing expensive or hazardous reagents, minimizing chromatographic purifications in favor of crystallization, and improving the robustness of each step.
Development of Telescoped Reactions: Designing reaction sequences where intermediates are not isolated, but are carried forward in the same reaction vessel, reducing handling losses and saving time.
Implementation of Continuous Flow Synthesis: Transitioning key synthetic steps to a continuous flow setup. This technology can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.
By proactively considering scalability early in the research process, chemists can ensure that when a highly promising derivative is identified, a viable path exists to produce the quantities needed for comprehensive biological evaluation.
Q & A
Q. What are the common synthetic routes for preparing 2-methylpyrido[3,2-d]pyrimidin-4(3H)-one?
The core structure is typically synthesized via cyclization reactions. A key method involves reacting 2-aminonicotinic acid derivatives with formamide under microwave irradiation (150°C), yielding pyrido[3,2-d]pyrimidin-4(3H)-one scaffolds in moderate yields (~49%) . Alternative approaches include thermal fusion of cyanoamine pyridines with urea, which eliminates ammonia and triggers intramolecular cyclization . For regioselective methylation, post-cyclization alkylation using methyl iodide or dimethyl sulfate under basic conditions is recommended.
Q. How is the compound characterized structurally?
Standard characterization includes:
- Mass spectrometry : Molecular weight confirmation via EPA/NIH spectral databases (e.g., molecular ion peaks at m/z 177 for derivatives) .
- NMR spectroscopy : H and C NMR to resolve aromatic protons and carbonyl groups. For example, substituents on the pyrimidinone ring show distinct shifts in DMSO-d6 (e.g., δ 10.59 ppm for NH groups) .
- Elemental analysis : Validation of C, H, N, and O composition (e.g., CHNO for the base structure) .
Q. What biological activities are associated with this scaffold?
The scaffold exhibits:
- Anti-inflammatory activity : Derivatives act as microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, targeting the arachidonic acid pathway downstream of COX-2 .
- Antimalarial potential : Thieno[3,2-d]pyrimidin-4(3H)-one analogs show activity against Plasmodium falciparum .
- Antimicrobial properties : Modifications like benzyl substitution enhance antibacterial efficacy .
Advanced Research Questions
Q. How can synthetic yields be improved for complex derivatives?
- Catalytic cross-coupling : Pd-catalyzed Suzuki or Sonogashira reactions introduce aryl/alkynyl groups at the 6-position. For example, 6-bromo precursors react with ethynylbenzene under Pd(PPh) catalysis to achieve 85% yields .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for cyclization steps to enhance solubility and reaction efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity .
Q. How do substituents influence biological activity?
- Positional effects : 2-Methyl groups enhance mPGES-1 inhibition by stabilizing hydrophobic interactions in the enzyme’s active site .
- Electron-withdrawing groups : Chlorine at the 4-position (via POCl treatment) increases electrophilicity, improving cross-coupling reactivity .
- Bulkier substituents : tert-Butylamino groups at the 2-position improve metabolic stability but may reduce solubility, requiring formulation adjustments .
Q. How can contradictory spectral data be resolved?
- 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon linkages, especially in fused-ring systems .
- X-ray crystallography : Definitive structural confirmation, as demonstrated for iodomethyl derivatives in cyclization studies .
- Computational modeling : DFT calculations predict H NMR shifts and verify resonance assignments .
Q. What strategies optimize mPGES-1 inhibitory potency?
- Scaffold hopping : Hybridizing with quinazolin-4(3H)-one or pyrido[4,3-d]pyrimidin-4(3H)-one cores enhances binding affinity .
- Bioisosteric replacement : Substituting thieno rings for pyrido rings retains activity while improving pharmacokinetics .
- Pharmacophore mapping : Identify critical hydrogen-bond donors (e.g., NH of pyrimidinone) and hydrophobic pockets for lead optimization .
Q. How is regioselectivity controlled in cyclofunctionalization reactions?
- Electronic directing groups : Phenyl substituents favor 6-endo cyclization over 5-exo modes by stabilizing transition states through conjugation .
- Steric effects : Bulky groups at the 3-position disfavor certain ring-closure pathways, as seen in iodomethyl derivative synthesis .
Q. What computational tools predict binding modes with mPGES-1?
- Molecular docking : Use crystal structures of mPGES-1 (PDB: 4YL0) to model interactions. The pyrimidinone carbonyl forms hydrogen bonds with Arg126, while methyl groups occupy hydrophobic subpockets .
- MD simulations : Assess binding stability over 100 ns trajectories; derivatives with rigid scaffolds show lower RMSD fluctuations .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Assay variability : Standardize protocols (e.g., IC measurements using identical enzyme sources and substrate concentrations) .
- Metabolic interference : Test compounds in hepatocyte models to identify instability issues masked in vitro .
- Off-target profiling : Use kinome-wide screening to rule out kinase inhibition, which may confound mPGES-1 data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
